
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate is an organosilicon compound with a molecular formula of C18H22O3Si and a molecular weight of 314.45 g/mol . This compound is characterized by the presence of a benzoate ester group, a hydroxymethyl group, and a dimethylsilyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate typically involves the reaction of 4-(dimethylsilyl)benzoic acid with 2-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of silicon-containing biomolecules and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents and in the development of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dimethylsilyl group can interact with silicon-binding proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological processes.
Comparación Con Compuestos Similares
Ethyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylsilyl)benzoate: Lacks the hydroxymethyl group, which may affect its reactivity and interactions with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Phenyl 4-((2-(hydroxymethyl)phenyl)dimethylsilyl)benzoate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H22O3Si |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
ethyl 4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]benzoate |
InChI |
InChI=1S/C18H22O3Si/c1-4-21-18(20)14-9-11-16(12-10-14)22(2,3)17-8-6-5-7-15(17)13-19/h5-12,19H,4,13H2,1-3H3 |
Clave InChI |
VPQQJIOOSRZZDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



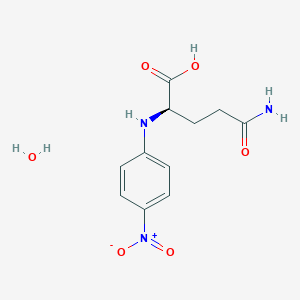
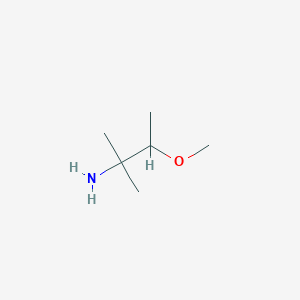
![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
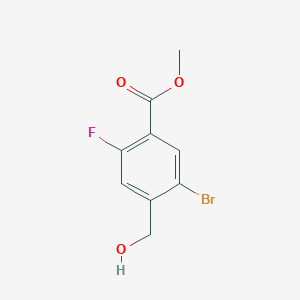

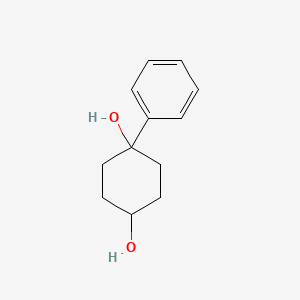
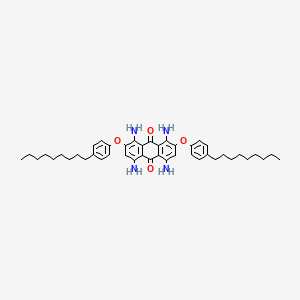


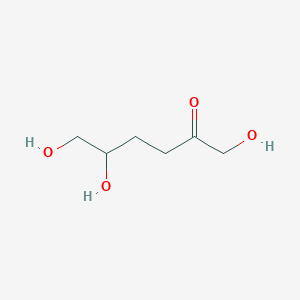
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
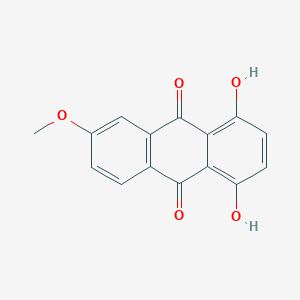
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
